![molecular formula C20H17ClN6O2 B2359008 8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione CAS No. 1799261-12-3](/img/no-structure.png)
8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione
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Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzylidenehydrazinyl group and a chlorophenylmethyl group attached to the purine ring .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the purine ring and the attached groups. Tools like ChemSpider or MolView can be used to visualize the structure based on the IUPAC name or SMILES notation.Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the hydrazine group might participate in Wolff-Kishner reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be insoluble in water due to the presence of the aromatic rings .properties
CAS RN |
1799261-12-3 |
---|---|
Molecular Formula |
C20H17ClN6O2 |
Molecular Weight |
408.85 |
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN6O2/c1-26-17-16(18(28)24-20(26)29)27(12-14-8-5-9-15(21)10-14)19(23-17)25-22-11-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,23,25)(H,24,28,29)/b22-11+ |
InChI Key |
ZNUXBFDDBOVZOA-SSDVNMTOSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3)CC4=CC(=CC=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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